methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a compound of significant interest in various scientific fields. Its complex molecular structure and unique properties make it a valuable candidate for a range of applications, from medicinal chemistry to industrial processes. This article delves into the synthesis, reactions, applications, and mechanisms of this intriguing compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps. One common route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction between appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 4-fluorophenyl group: This can be achieved via a nucleophilic aromatic substitution reaction.
Thioether formation: Utilizing thiolation reactions, typically involving a thiol compound and the activated intermediate.
Amide bond formation: The final step often involves coupling the thioether with a suitable acylating agent to form the desired acetamido moiety.
Industrial Production Methods: Industrial-scale production may involve continuous flow processes to optimize yield and purity. Enhanced catalytic systems and automated reactors are often employed to handle the complex reactions efficiently.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes may be employed to modify specific functional groups, such as the nitro or carbonyl groups, within the molecule.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly involving the aromatic rings and pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper (I) iodide.
Major Products:
Oxidation of the thioether to sulfoxide or sulfone.
Hydrogenation products affecting the aromatic systems.
Various substituted analogs through substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the design of advanced materials, such as molecular electronics, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The effects of methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate are attributed to its ability to interact with specific molecular targets. The presence of the 4-fluorophenyl group and pyrazolo[3,4-d]pyrimidine core suggests it could inhibit certain enzymes or receptors, modulating biological pathways relevant to its medicinal applications. The exact pathways involve binding to active sites and affecting the normal function of proteins involved in cellular processes.
Comparison with Similar Compounds
Methyl 4-((2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
Methyl 4-(acetamido)benzoate derivatives
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFUNVFRXSVTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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